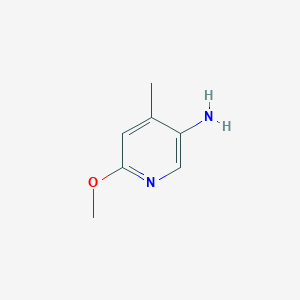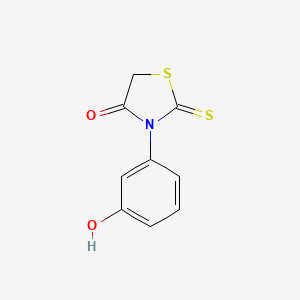
Rhodanine, 3-(m-hydroxyphenyl)-
Vue d'ensemble
Description
Rhodanine, 3-(m-hydroxyphenyl)- is a heterocyclic organic compound consisting of a five-membered ring containing three carbon atoms, one oxygen atom, and one sulfur atom. Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core .
Synthesis Analysis
Rhodanine and thiazolidinone (TZD) heterocycles are attractive targets in organic and medicinal chemistry due to their potency in a wide spectrum of biological activities. They can also serve as synthetic intermediates for many kinds of pharmaceuticals or drug precursors .Molecular Structure Analysis
The molecular weight of Rhodanine, 3-(m-hydroxyphenyl)- is 225.3 g/mol. The structure of rhodanine derivatives constantly results in compounds with a broad spectrum of pharmacological activities .Chemical Reactions Analysis
Rhodanine derivatives have diverse applications particularly in biochemistry, medicinal chemistry, photochemistry .Physical And Chemical Properties Analysis
As physical characteristics, we can refer to examples: density on a wet and dry basis, total porosity, air space, and water retention (easily available, buffering capacity, and remaining water). The most important chemical characteristics in substrates include pH, electrical conductivity, and available nutrient content .Applications De Recherche Scientifique
Biological Importance of Rhodanine Derivatives
Rhodanine is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They offer a high degree of structural variety and have proven to be widely useful as therapeutic agents .
Antimicrobial Activities
Rhodanine derivatives have shown significant antimicrobial activities. For instance, pyrazole-substituted derivatives bearing rhodanine-3-fatty acid moieties have been synthesized and analyzed for their antimicrobial activities against various gram-positive as well as gram-negative bacteria .
Photoswitches and Light-Induced Apoptosis
Rhodanine-based chromophores have been used to create capable photoswitches . These photoswitches can be induced by UV and visible light in both switching directions, and they have high thermal stabilities of the metastable states . An additional benefit is the hydrogen bonding capacity of the rhodanine fragment, which enables applications in supramolecular or medicinal chemistry . The known rhodanine-based inhibitor SMI-16a is a photoswitchable apoptosis inducer .
Anticancer Properties
The rhodanines, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity, including anticancer properties . They have been analyzed for their anticancer features over the last decade in the scientific literature .
Safety And Hazards
Orientations Futures
Rhodanine derivatives have exhibited wide biological activities, as well as significant industrial applications, which suggests that rhodanine heterocycle represents a key structural motif in heterocyclic chemistry and occupies a prominent position in drug discovery . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOHYYNHIDAVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178107 | |
| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodanine, 3-(m-hydroxyphenyl)- | |
CAS RN |
23517-76-2 | |
| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)
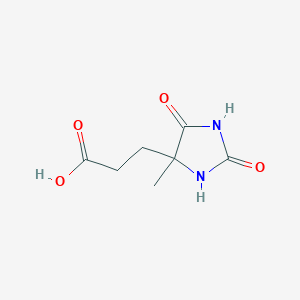
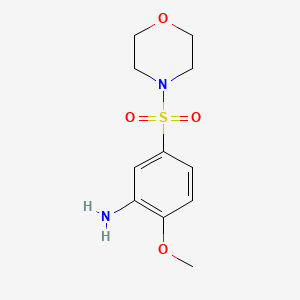
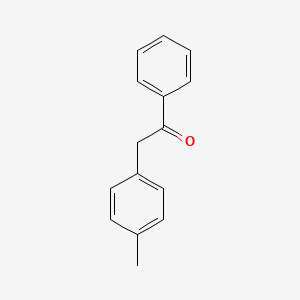
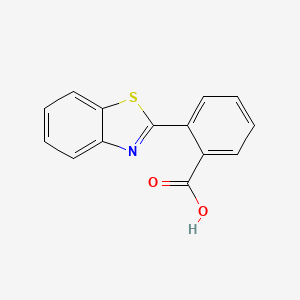

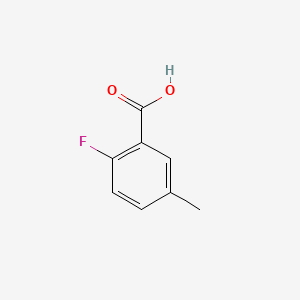
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
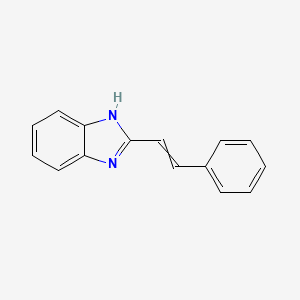
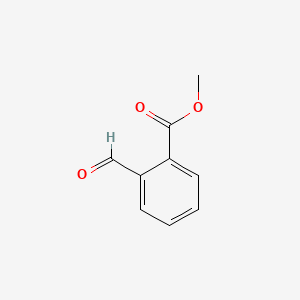
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)


